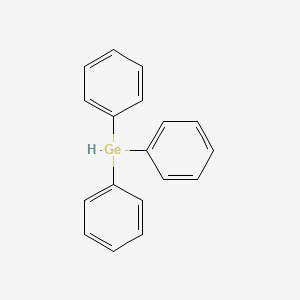
Triphenylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylgermanium hydride is a hydrogen donor.
Scientific Research Applications
Metal-Organic Chemistry
Triphenyl-germane plays a crucial role in the synthesis and reactions of metal-organic complexes. For instance, it has been involved in studies demonstrating the formation of rhenium-germanium triple bonds, leading to the creation of novel germylidyne complexes. These complexes provide insight into the chemistry of metal-germanium bonds and their potential applications in catalysis and materials science (Filippou, Chakraborty, & Schnakenburg, 2013).
Synthetic Organic Chemistry
In synthetic chemistry, triphenyl-germane has been utilized as a reagent for the metal-free synthesis of aryl germanes. This is evidenced by its application in the visible-light-mediated germanylation of aryl fluorides, showcasing a mild, functional group-tolerant method for constructing carbon-germanium bonds (Magné, Bellanger, Hussein, Saffon‐Merceron, & Lakhdar, 2022).
Nanotechnology
Triphenyl-germane has contributed to the development of nanotechnology through its use in the synthesis of germanium nanoclusters. These clusters are generated from organometallic precursors at elevated temperatures, leading to materials with potential applications in electronics and photonics (Warner, 2006).
Mechanism of Action
Target of Action
Triphenyl-germane primarily targets NHC-supported copper alkoxides . These alkoxides play a crucial role in various chemical reactions, particularly in the formation of novel complexes through deprotonation .
Mode of Action
Triphenyl-germane interacts with its targets through a process called deprotonation . This interaction with NHC-supported copper alkoxides results in the formation of four novel (NHC)CuGePh3 complexes . One of these, (IPr)CuGePh3, has been selected for further investigation . Analysis indicates it to be a germyl nucleophile , and its σ-bond metathesis reaction with a range of p-block halides confirmed it to be a convenient source of [Ph3Ge]− .
Biochemical Pathways
The biochemical pathways affected by Triphenyl-germane involve the σ-bond metathesis reaction with a range of p-block halides . This reaction leads to the formation of germyl substituted carboxylate derivatives . Moreover, the Cu–Ge bond of (IPr)CuGePh3 undergoes π-bond insertions with tBuNCS, CS2, and PhNCO .
Result of Action
The action of Triphenyl-germane results in the formation of germyl substituted carboxylate derivatives . It also leads to the insertion of phenyl acetylene, providing both the Markovnikov and anti-Markovnikov products . The (NHC)CuGePh3 compounds were validated as catalytic intermediates . Moreover, a catalytic hydrogermylation of Michael acceptors was developed with Ph3GeH adding to 7 activated alkenes in good conversions and yields .
Action Environment
The action of Triphenyl-germane is influenced by the presence of NHC-supported copper alkoxides These alkoxides serve as the primary targets for the compound and facilitate its interaction and subsequent reactions The environment’s specific characteristics, such as the presence of other compounds and conditions, may also influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Triphenyl-germane plays a significant role in biochemical reactions, particularly in the context of nucleophilic interactions. It has been observed to interact with enzymes, proteins, and other biomolecules, often acting as a germyl nucleophile. For instance, triphenyl-germane can undergo σ-bond metathesis reactions with a range of p-block halides, making it a convenient source of the [Ph₃Ge]⁻ ion . These interactions are crucial for its role in catalytic processes, such as the hydrogermylation of Michael acceptors, where triphenyl-germane adds to activated alkenes .
Molecular Mechanism
At the molecular level, triphenyl-germane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s nucleophilic nature allows it to participate in various biochemical reactions, including the formation of germyl substituted carboxylate derivatives through π-bond insertions . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triphenyl-germane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triphenyl-germane can maintain its activity over extended periods, although its stability may vary depending on the specific conditions of the experiment . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Triphenyl-germane can be achieved through a Grignard reaction between phenylmagnesium bromide and germanium tetrachloride.", "Starting Materials": [ "Phenylmagnesium bromide", "Germanium tetrachloride" ], "Reaction": [ "Add phenylmagnesium bromide dropwise to germanium tetrachloride in anhydrous ether under nitrogen atmosphere.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and add water to quench the reaction.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous magnesium sulfate.", "Filter and evaporate the solvent to obtain Triphenyl-germane as a white solid." ] } | |
CAS No. |
2816-43-5 |
Molecular Formula |
C18H15Ge |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
triphenylgermane |
InChI |
InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
SLAJUCLVZORTHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triphenylgermane react differently compared to its silicon and tin analogs in cross-coupling reactions?
A: this compound, while capable of participating in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of fluoride, exhibits lower reactivity compared to its silicon and tin counterparts. [] Notably, only one chloride ligand on the germanium center is sufficient for activation by fluoride, enabling the transfer of one to three phenyl groups. In contrast, chlorophenylsilanes demonstrate higher reactivity than chlorophenylgermanes, while tetraphenyltin can transfer up to four phenyl groups without requiring any haloligand on the tin center. []
Q2: What is the role of fluoride in reactions involving this compound?
A: Fluoride plays a crucial role in activating this compound for cross-coupling reactions. [] Mechanistic studies using ¹⁹F NMR spectroscopy suggest that fluoride promotes the formation of fluorophenylgermanes and hypervalent germanate species, which are likely intermediates in these reactions. []
Q3: Can this compound be used as a germylating reagent in metal-free conditions?
A: Yes, recent research demonstrates the possibility of using this compound for the germylation of aryl fluorides under visible light and in the absence of transition metal catalysts. [] This approach provides a milder and potentially more sustainable route to access aryl germanes, expanding the synthetic toolbox for these valuable compounds.
Q4: How does the presence of N-heterocyclic carbenes (NHCs) influence the reactivity of this compound?
A: NHC-supported copper(I) triphenylgermyl complexes exhibit diverse reactivity. [] These complexes act as germyl nucleophiles and readily participate in σ-bond metathesis reactions with p-block halides, serving as convenient sources of the [Ph₃Ge]⁻ anion. [] They can also undergo insertion reactions with unsaturated compounds like tBuNCS, CS₂, and PhNCO, highlighting their versatility in building complex molecules. []
Q5: Can NHC-copper(I) triphenylgermyl complexes catalyze reactions involving germanium?
A: Yes, these complexes have shown promise in catalyzing reactions like tin/germanium cross-coupling and the hydrogermylation of Michael acceptors. [] The catalytic activity underscores the potential of these well-defined complexes for developing novel synthetic methodologies based on germanium chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



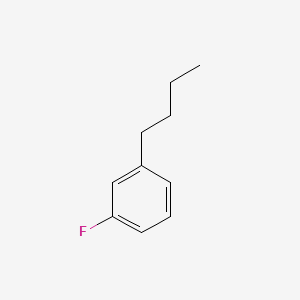

![Tricyclo[1.1.1.01,3]pentane](/img/structure/B1594248.png)


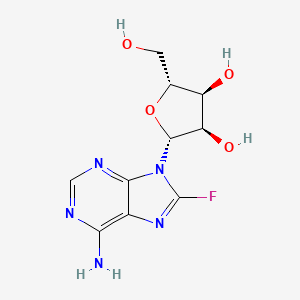

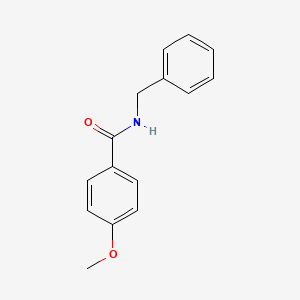


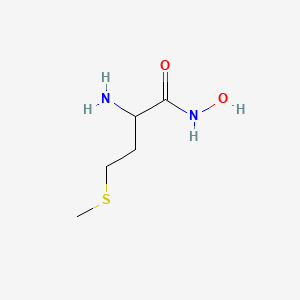
![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)
![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)
